Fruquintinib is a small-molecule inhibitor that targets vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels. Tumors often hijack this process to grow and spread. By inhibiting VEGFRs, fruquintinib disrupts tumor blood supply, potentially starving cancer cells of oxygen and nutrients they need to survive [].
In vitro studies have demonstrated fruquintinib's ability to suppress endothelial cell proliferation and tubule formation, a key step in angiogenesis []. Furthermore, it displayed activity against both VEGFR2, which is critical for blood vessel development, and VEGFR3, involved in lymphatic vessel formation, potentially impacting multiple pathways that tumors exploit for growth [].
Fruquintinib has shown promise in clinical trials for mCRC, particularly in patients who have already received standard chemotherapy regimens. The pivotal FRESCO-2 trial, a phase III double-blind study, investigated fruquintinib compared to a placebo in patients with mCRC who had progressed after receiving fluorouracil, oxaliplatin, and irinotecan-based chemotherapy []. The study found that fruquintinib significantly improved overall survival (OS) and progression-free survival (PFS) compared to placebo, with a manageable safety profile []. This suggests fruquintinib could be a valuable treatment option for patients with advanced mCRC who have exhausted other therapies.
Fruquintinib is a novel small-molecule compound specifically designed to inhibit the vascular endothelial growth factor receptor (VEGFR) family, which includes VEGFR-1, VEGFR-2, and VEGFR-3. Its chemical structure is identified as 6-[(6,7-Dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide . This compound has been developed primarily for the treatment of metastatic colorectal cancer, particularly in patients who have failed previous therapies .
Fruquintinib's primary mechanism of action involves inhibiting VEGFRs. VEGFRs are receptor tyrosine kinases that play a critical role in angiogenesis, the formation of new blood vessels. Tumors rely on angiogenesis for growth and metastasis. By blocking VEGFRs, fruquintinib disrupts the signaling cascade that promotes blood vessel formation, starving the tumor of its vital blood supply and hindering its progression [, ].
Fruquintinib functions through a series of chemical interactions that inhibit the phosphorylation of VEGFRs, thereby blocking downstream signaling pathways that promote angiogenesis—the formation of new blood vessels from existing ones. This inhibition is critical in cancer treatment as tumor growth often relies on angiogenesis to supply nutrients and oxygen. Fruquintinib exhibits high selectivity towards the VEGFR family, with low off-target effects on other kinases .
The synthesis of fruquintinib involves several key steps that include the formation of its core quinazoline structure followed by functionalization to introduce the benzofuran moiety and other substituents. Specific synthetic routes typically involve:
Fruquintinib is primarily indicated for use in patients with refractory metastatic colorectal cancer who have previously undergone multiple lines of chemotherapy. It has been approved by regulatory bodies such as the Food and Drug Administration for this indication due to its demonstrated efficacy in clinical trials . Beyond colorectal cancer, ongoing research may explore its potential applications in other malignancies where angiogenesis plays a crucial role.
Interaction studies have shown that fruquintinib is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, along with non-CYP450 pathways such as sulfation and glucuronidation . Understanding these interactions is vital for predicting potential drug-drug interactions and optimizing therapeutic regimens. Clinical data suggest that food intake does not significantly affect its pharmacokinetics, allowing flexible dosing options .
Fruquintinib belongs to a class of drugs known as VEGFR inhibitors. Below are some similar compounds along with a brief comparison highlighting their unique aspects:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Regorafenib | Multi-kinase inhibitor targeting various pathways | Approved for multiple cancers; broader kinase inhibition profile |
Bevacizumab | Monoclonal antibody against VEGF | Targets VEGF directly rather than its receptors |
Sorafenib | Multi-kinase inhibitor including RAF kinases | Primarily used for liver and kidney cancers |
Lenvatinib | Inhibits multiple receptor tyrosine kinases | Effective in thyroid cancer; broader target range |
Fruquintinib's selectivity for VEGFRs distinguishes it from these compounds, making it particularly effective in targeting angiogenesis associated with colorectal cancer while minimizing off-target effects .
Fruquintinib, with the chemical name 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide, is a highly selective small molecule tyrosine kinase inhibitor [3] [6]. The compound possesses the molecular formula C21H19N3O5 and exhibits a molecular weight of 393.39 grams per mole [2] [3] [4]. The compound is identified by the Chemical Abstracts Service number 1194506-26-7 [2] [4].
Fruquintinib exists as a solid at ambient temperature and pressure conditions [3] [6] [8]. The compound presents as a powder with a characteristic white to off-white coloration [3] [6]. These physical characteristics remain consistent across different preparation methods and storage conditions, indicating inherent stability of the compound's physical form.
Property | Value | Reference |
---|---|---|
Physical State | Solid | [3] [6] [8] |
Appearance | Powder | [3] [6] |
Color | White to off-white | [3] [6] |
The predicted density of fruquintinib is 1.302 ± 0.06 grams per cubic centimeter [4]. The compound exhibits a polar surface area of 106.8 square angstroms, which contributes to its solubility characteristics and biological membrane permeability properties [14].
The solubility characteristics of fruquintinib demonstrate significant variability depending on the solvent system and environmental conditions, particularly hydrogen ion concentration for aqueous systems [3] [6] [11] [13].
Fruquintinib exhibits pronounced pH-dependent aqueous solubility behavior, classified as a weak base compound [11]. The aqueous solubility varies dramatically across different hydrogen ion concentrations, with enhanced solubility observed under acidic conditions [3] [6] [11] [13].
pH | Solubility (μg/mL) | Reference |
---|---|---|
1.0 | 129.9 | [3] [6] [11] [13] |
4.5 | 0.9 | [11] |
6.8 | 0.9 | [3] [6] [11] [13] |
At pH 1.0, fruquintinib demonstrates maximum aqueous solubility of 129.9 micrograms per milliliter [3] [6] [11] [13]. This high solubility under strongly acidic conditions decreases substantially as the pH increases toward neutral conditions. At physiological pH levels of 6.8, the solubility drops to 0.9 micrograms per milliliter, representing a more than 140-fold decrease in solubility [3] [6] [11] [13].
The dissolution profiles of fruquintinib capsules reflect this pH dependency, with complete dissolution occurring within 45 minutes in 0.1 normal hydrochloric acid, while less than 50% dissolution occurs within the same timeframe in buffer systems at pH 4.5 and 6.8 [11]. This behavior classifies fruquintinib as a Biopharmaceutical Classification System class 2 compound, characterized by low aqueous solubility and high permeability [11].
Fruquintinib demonstrates variable solubility in organic solvents, with significantly higher solubility compared to aqueous systems [9] [10]. The compound shows good solubility in polar aprotic solvents commonly used in pharmaceutical research and development.
Solvent | Solubility (mg/mL) | Reference |
---|---|---|
Dimethyl sulfoxide | 2-6 | [9] [10] |
Dimethyl formamide | 5 | [9] |
Ethanol | <1 | [10] |
Water | <1 | [10] |
Dimethyl formamide provides the highest solubility for fruquintinib at approximately 5 milligrams per milliliter [9]. Dimethyl sulfoxide demonstrates variable but substantial solubility ranging from 2 to 6 milligrams per milliliter depending on specific experimental conditions [9] [10]. In contrast, both ethanol and water exhibit poor solubility characteristics with less than 1 milligram per milliliter [10].
For aqueous buffer systems, enhanced solubility can be achieved through co-solvent approaches, with a 1:3 solution of dimethyl formamide to phosphate-buffered saline at pH 7.2 yielding approximately 0.25 milligrams per milliliter [9]. However, such aqueous solutions demonstrate limited stability and are not recommended for storage periods exceeding one day [9].
The lipophilicity of fruquintinib has been characterized using computational methods that predict the compound's behavior in octanol-water partition systems [14]. These calculations provide insight into the compound's membrane permeability and distribution characteristics.
Method | LogP Value | Reference |
---|---|---|
Moriguchi Topological Method | 1.41 | [14] |
Fragment-based Computational Approach | 3.03 | [14] |
The Moriguchi topological method predicts a logarithm of partition coefficient value of 1.41, indicating moderate lipophilicity [14]. However, the fragment-based computational approach yields a substantially higher value of 3.03, suggesting greater lipophilic character [14]. This discrepancy between prediction methods reflects the complexity of accurately modeling partition behavior for complex heterocyclic compounds containing multiple functional groups.
The predicted lipophilicity values position fruquintinib within a range suitable for oral bioavailability while maintaining sufficient aqueous solubility for formulation purposes. The compound's structure contains both hydrophilic elements, including the quinazoline nitrogen atoms and methoxy substituents, and lipophilic components such as the benzofuran scaffold [5].
Fruquintinib exhibits weak basic character with experimentally determined and computationally predicted dissociation constants [3] [4] [6] [11] [13]. The ionization behavior directly influences the pH-dependent solubility characteristics previously described.
Property | Value | Reference |
---|---|---|
Experimental pKa | 2.78 | [3] [6] [11] [13] |
Predicted pKa | 14.35 ± 0.46 | [4] |
The experimentally determined dissociation constant of 2.78 indicates that fruquintinib acts as a weak base [3] [6] [11] [13]. At physiological pH values, the compound exists predominantly in its neutral, non-ionized form, which contributes to its limited aqueous solubility under these conditions. The ionization state significantly influences the compound's dissolution behavior, with enhanced protonation under acidic conditions leading to increased water solubility.
The computational prediction yields a substantially higher pKa value of 14.35 ± 0.46 [4]. This discrepancy likely reflects differences between the specific ionizable groups being modeled computationally versus those measured experimentally, as well as limitations in computational pKa prediction methods for complex polycyclic compounds.
Fruquintinib demonstrates favorable stability characteristics under various environmental conditions and storage scenarios [4] [11] [15]. The compound exhibits thermal stability and resistance to degradation in simulated biological fluids.
Condition | Stability Profile | Reference |
---|---|---|
Storage at -20°C | Stable for 1 year | [4] |
Simulated Gastric Fluid | Stable for at least 1 hour | [11] |
Simulated Intestinal Fluid | Stable for at least 3 hours | [11] |
Freeze-dried Form | Stable for extended periods | [15] |
Under recommended storage conditions of temperatures below -20 degrees Celsius, fruquintinib maintains stability for at least one year from the date of synthesis [4]. The compound demonstrates resistance to degradation in simulated gastrointestinal fluids, with stability maintained for at least one hour in simulated gastric fluid and at least three hours in simulated intestinal fluid [11].
Thermal analysis using differential scanning calorimetry reveals an endothermic peak at 139 joules per gram with an onset temperature of 245.5 degrees Celsius [15]. This thermal transition likely corresponds to melting or decomposition processes and provides guidance for processing temperature limits during pharmaceutical manufacturing.
Solutions in dimethyl sulfoxide may be stored at -20 degrees Celsius for up to one month while maintaining chemical integrity [4]. However, aqueous solutions demonstrate limited stability and require preparation immediately before use [9].
The spectroscopic characteristics of fruquintinib have been characterized using ultraviolet-visible absorption spectroscopy, providing information about the compound's electronic transitions and optical properties [9].
Property | Value | Reference |
---|---|---|
UV-Visible λmax | 237 nm | [9] |
Melting Point | Not determined | [8] |
Predicted Boiling Point | 600.5 ± 55.0°C | [4] [18] |
Flash Point | 317.0 ± 31.5°C | [18] |
The primary ultraviolet absorption maximum occurs at 237 nanometers, reflecting electronic transitions within the quinazoline and benzofuran chromophoric systems [9]. This absorption characteristic can be utilized for quantitative analysis and purity assessment of fruquintinib preparations.
The predicted boiling point of 600.5 ± 55.0 degrees Celsius at standard atmospheric pressure indicates high thermal stability of the compound [4] [18]. The flash point of 317.0 ± 31.5 degrees Celsius provides important safety information for handling and processing procedures [18].
Nuclear magnetic resonance spectroscopy and infrared spectroscopy have been employed for structural characterization of fruquintinib and related crystalline forms [15]. X-ray powder diffraction analysis has identified distinct crystalline polymorphs, including anhydrous forms and co-crystal structures with organic acids such as citric acid, fumaric acid, adipic acid, and succinic acid [15]. These different solid-state forms exhibit unique diffraction patterns and thermal properties, which may influence pharmaceutical performance characteristics.